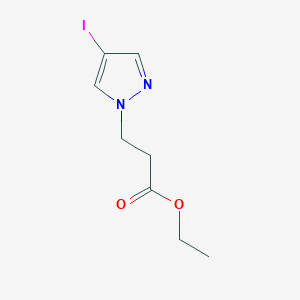![molecular formula C16H15NO3 B1427517 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1375068-89-5](/img/structure/B1427517.png)
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analogue Compounds Synthesis and Biological Activity
Compounds within the same class as 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid have been synthesized and investigated for a range of biological activities. For instance, derivatives of 1,2,4-triazole containing thiophene cores have shown a spectrum of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These compounds serve as intermediates for further chemical synthesis, illustrating the versatility of such structures in drug development (Salionov, 2015).
Chemical Synthesis and Characterization
Research into divergent cyclizations of acetic acid derivatives with electrophiles has led to the discovery of novel cyclic products, highlighting the chemical reactivity and potential for generating diverse molecular architectures from similar starting materials. This underscores the compound's relevance in synthetic organic chemistry for constructing complex molecules with potential therapeutic applications (Smyth et al., 2007).
Modulation of Enzymatic Activity
Research into fatty acid amide hydrolase (FAAH) inhibitors has identified alkylcarbamic acid biphenyl-3-yl esters as potent modulators of this enzyme, indicating the potential for compounds with similar structural motifs to influence biological pathways related to pain, anxiety, and depression. These findings highlight the potential pharmacological applications of such compounds in developing new therapeutic agents (Mor et al., 2008).
Propiedades
IUPAC Name |
2-[3-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-16(20)14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSGRCMHPPOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742981 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-89-5 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)


![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)

![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)



![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)




